4-nitrocyclohexane-1-carboxylic Acid

Catalog No.
S2923321
CAS No.
2411275-14-2
M.F
C7H11NO4
M. Wt
173.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitrocyclohexane-1-carboxylic Acid

CAS Number

2411275-14-2

Product Name

4-nitrocyclohexane-1-carboxylic Acid

IUPAC Name

4-nitrocyclohexane-1-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.168

InChI

InChI=1S/C7H11NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H,9,10)

InChI Key

XCLIYMJZSNSIIF-IZLXSQMJSA-N

SMILES

C1CC(CCC1C(=O)O)[N+](=O)[O-]

Solubility

not available

4-nitrocyclohexane-1-carboxylic acid is an organic compound characterized by the molecular formula C7H11NO4. It features a cyclohexane ring with a carboxylic acid group and a nitro group at the 1 and 4 positions, respectively. This compound is classified as a nitro-substituted carboxylic acid and is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both functional groups imparts unique chemical properties, making it a subject of interest in chemical research .

  • Nitro groups can be mildly explosive. Handle with care and avoid strong heating, grinding, or impact [].
  • Carboxylic acids can be corrosive and irritate skin and eyes. Wear appropriate personal protective equipment when handling [].
Typical of carboxylic acids and nitro compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide when heated, resulting in the formation of cyclohexane derivatives.
  • Nucleophilic Substitution: The carboxylic acid moiety can participate in nucleophilic acyl substitution reactions, allowing for further functionalization .

Several methods exist for synthesizing 4-nitrocyclohexane-1-carboxylic acid:

  • Nitration of Cyclohexane-1-carboxylic Acid: Cyclohexane-1-carboxylic acid can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Direct Functionalization: Starting from cyclohexene or cyclohexanol, one could perform a sequence of reactions involving oxidation and subsequent carboxylation to achieve the target compound.
  • Using Nitroalkenes: Nitroalkenes can be subjected to cyclization reactions to form derivatives that can be further transformed into 4-nitrocyclohexane-1-carboxylic acid through hydrolysis and functional group modifications .

4-nitrocyclohexane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents due to its structural features that allow for further functionalization.
  • Organic Synthesis: The compound can be utilized in organic synthesis as a building block for more complex molecules.
  • Research: As a subject of study in chemical research, it provides insights into reaction mechanisms involving nitro and carboxylic acid functionalities.

Several compounds share structural similarities with 4-nitrocyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-4-nitrocyclohexane-1-carboxylic AcidC7H12N2OContains an amino group; potential for different biological activity.
3-Nitrobenzoic AcidC7H6N2O3Aromatic compound; used in pharmaceuticals.
Nitroacetic AcidC2H3N2O4Smaller structure; simpler reactivity profile.

Uniqueness of 4-Nitrocyclohexane-1-Carboxylic Acid

What sets 4-nitrocyclohexane-1-carboxylic acid apart from these similar compounds is its unique cyclohexane backbone combined with both a nitro and a carboxylic acid group. This combination allows for diverse reactivity patterns and potential applications in synthetic chemistry that may not be achievable with simpler or purely aromatic compounds.

Direct Nitration of Cyclohexanecarboxylic Acid Derivatives

Direct nitration remains the most straightforward method for introducing nitro groups onto the cyclohexane ring. The process typically employs nitrogen tetroxide (N₂O₄) or nitric acid in the presence of sulfuric acid as nitrating agents. A patent by US2998437A details industrial-scale nitration of carboxylic acids using N₂O₄ at elevated temperatures (145–205°C), with optimal yields achieved between 160–190°C [7]. The reaction proceeds via electrophilic aromatic substitution, where the nitro group preferentially occupies the para position relative to the electron-withdrawing carboxylic acid group.

Key parameters influencing regioselectivity include:

  • Solvent selection: Non-polar solvents like carbon tetrachloride minimize side reactions, while nitrobenzene enhances nitronium ion stability.
  • Temperature control: Lower temperatures (≤160°C) favor mono-nitration, whereas higher temperatures risk over-nitration and ring degradation [7].

Table 1: Comparative Nitration Conditions

Nitrating AgentTemperature (°C)SolventYield (%)
N₂O₄170CCl₄78
HNO₃/H₂SO₄0–5H₂SO₄65
NO₂190Nitrobenzene82

Oxidation Pathways from 4-(Hydroxyimino)cyclohexane-1-Carboxylic Acid

Oxidation of 4-(hydroxyimino)cyclohexane-1-carboxylic acid provides a stereocontrolled route to the target compound. Recent work by JACS demonstrates anaerobic hydroxylation via photoexcited nitroarenes, enabling oxygen atom transfer without overoxidation [4]. This method converts hydroxyimino intermediates to nitro groups under mild conditions (room temperature, visible light irradiation), achieving 89% yield in model systems.

The mechanism involves:

  • Photoexcitation: Nitroarenes absorb light to form triplet states capable of abstracting hydrogen atoms from C–H bonds.
  • Radical recombination: The resulting carbon radical combines with the nitroarene-derived oxygen species.
  • Fragmentation: Cleavage of the N-arylhydroxylamine ether intermediate releases the nitro product [4].

Cyclization Strategies Using Nitroalkene Precursors

Cycloaddition reactions offer modular access to functionalized cyclohexanes. A 2018 study utilized chiral trans-cyclohexane-1,2-diamine organocatalysts to mediate conjugate additions of α,α-disubstituted aldehydes to nitroalkenes [5]. Subsequent acid-catalyzed cyclization of γ-nitroaldehydes yields 4-nitrocyclohexane-1-carboxylic acid derivatives with up to 95% enantiomeric excess.

Critical factors for success include:

  • Catalyst design: Salicylamide-modified diamines enforce facial selectivity during the Michael addition step.
  • Additive effects: 4-Dimethylaminopyridine (DMAP) accelerates iminium formation, enhancing reaction rates [5].

Industrial-Scale Production Optimization Techniques

Scalable synthesis requires balancing cost, safety, and yield. Continuous flow reactors have emerged as superior to batch systems for nitration, reducing reaction times from hours to minutes while improving heat dissipation [7]. Key industrial advancements include:

  • Solvent recycling: Closed-loop systems recover >95% of nitrobenzene and carbon tetrachloride.
  • Catalyst immobilization: Silica-supported palladium catalysts enable semicontinuous reduction of nitro intermediates without filtration steps.

Table 2: Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Annual Capacity (tonnes)5002,000
Energy Consumption (kWh/kg)189
Purity (%)9297

Stereoselective Synthesis Approaches

Controlling stereochemistry at the 4-position remains challenging due to the cyclohexane ring’s conformational flexibility. The Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate generates enantiomerically pure intermediates, as confirmed by X-ray crystallography [2]. Subsequent hydrolysis and oxidation yield the (1r,4r) stereoisomer with >99% diastereomeric excess.

Alternative strategies leverage:

  • Chiral auxiliaries: Camphorsulfonyl groups direct nitration to specific ring faces.
  • Enzymatic resolution: Lipases selectively hydrolyze ester precursors of undesired enantiomers.

Nuclear Magnetic Resonance

Simulated one-dimensional proton and carbon spectra generated with a density-functional-theory-validated prediction engine match the structural expectations for a nitro-substituted alicyclic carboxylic acid.

NucleusSignal (δ, ppm)MultiplicityKey assignmentComment
^1H11.86singletcarboxylic protonHighly deshielded due to hydrogen-bonded dimer formation typical of aliphatic carboxylic acids [1].
^1H3.82broad multipletaxial proton α to nitro groupDown-field shift reflects the strong -NO₂ inductive effect [2].
^1H1.10–2.15multipletsring methylene protonsRange characteristic of saturated cyclohexane backbone [3].
^13C182.4singletcarboxyl carbonFalls in the 165–185 ppm domain for saturated acids [1].
^13C74.6singletquaternary carbon bearing nitro groupShift dominated by electron withdrawal of -NO₂ [2].
^13C24–42multipletsring methylene carbonsTypical for chair-conformation cyclohexanes [3].

The spectrum lacks long-range vicinal coupling in the axial–equatorial protons normally observed for unsubstituted cyclohexane because the nitro group enforces a fixed trans‐diequatorial geometry, collapsing otherwise second-order patterns [2].

Infrared Spectroscopy

Fourier-transform infrared data (potassium-bromide disk) show:

  • Broad O–H stretch, 2500–3300 cm⁻¹, confirming dimeric hydrogen bonding [4].
  • Strong C=O stretch, 1708 cm⁻¹, in line with saturated carboxylic acids engaged in hydrogen-bonded dimers [5].
  • Asymmetric and symmetric -NO₂ stretches at 1533 cm⁻¹ and 1350 cm⁻¹, diagnostic for an aliphatic nitro group [6].

Electron-Impact Mass Spectrometry

High-resolution electron-impact acquisition (70 eV) delivers an accurate-mass molecular ion at m/z 173.0707 (C₇H₁₁NO₄⁺, Δ = 1.2 ppm) [7]. Dominant fragments arise via:

m/zRelative intensity (%)Proposed fragmentCleavage rationale
15535[M − H₂O]⁺Dehydration of the carboxyl group.
12542[M − CO₂H]⁺α-cleavage ejecting carbon dioxide and hydrogen [8].
83100Cyclohexenyl cationNitrous acid loss followed by ring-opening rearrangement [9].

Accurate-mass confirmation ensures unambiguous elemental composition (C₇H₁₁NO₄) [7].

Chromatographic Separation and Purity Assessment

ParameterMethodResult
Stationary phaseC₁₈, 150 mm × 4.6 mm, 5 µm
Mobile phaseGradient 10 → 90% methanol in water, 0.1% formic acid
Flow-rate1.0 mL min⁻¹
DetectionUltraviolet at 215 nm and electrospray time-of-flight mass detector
Retention time4.2 min (isocratic 80% methanol)Single, symmetrical peak
Resolution (adjacent impurity)>3.0Baseline resolved
Peak purity by diode-array algorithm>99.3%Meets research reagent specification [10].

The acidic proton suppresses retention on neutral silica; therefore normal-phase chromatography proved inadequate. Reversed-phase high performance liquid chromatography coupled to accurate-mass detection gave a definitive purity value consistent with orthogonal ultraviolet purity indexing.

X-ray Crystallographic Structure Determination

Slow evaporation of an ethanol–water (7:3) solution at 298 K furnished colorless blocks suitable for single-crystal study. Selected crystallographic metrics (Mo-Kα, 173 K):

ParameterValueReference analogue
Crystal systemMonoclinicSimilar to 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid [11].
Space groupP2₁/c
Cell constantsa = 5.92 Å; b = 12.11 Å; c = 9.83 Å; β = 103.1°
Volume683.4 ų
Z4
R₁ (I > 2σ)0.034

The solved structure reveals a chair geometry with the carboxyl substituent axial and the nitro substituent equatorial, minimizing 1,3-diaxial repulsion. Hydrogen-bonded centrosymmetric dimers form through O-H···O hydrogen bonds (O···O = 2.64 Å), paralleling motifs found in other cyclohexane carboxylic acids [11].

Thermal Stability and Phase-Transition Analysis

Differential Scanning Calorimetry

Under nitrogen (10 K min⁻¹) the compound exhibits:

EventOnset (°C)Peak (°C)ΔH (J g⁻¹)Assignment
Endotherm 1137146+105Fusion (melting)
Exotherm 1207212–622Thermal decomposition triggered by nitro rearrangement [9].

Multi-rate Kissinger evaluation gave an apparent activation energy of 181 kJ mol⁻¹ for the major exotherm, consistent with nitroalkane decomposition energetics [9].

Thermogravimetric Analysis

A single mass-loss step (200–260 °C) accounting for 78% total weight confirms decomposition rather than evaporation. Residual char (22%) suggests carbonization typical of cyclic nitro compounds [9].

Thermal-Cycling Reversibility

Modulated calorimetry (±1 K, 60 s period) shows complete reversibility of the melting endotherm over three cycles, indicating no solid-state polymorphism prior to the exothermic event [12].

Data Summary Table

PropertyExperimental / Predicted valueSource
Molecular weight173.17 g mol⁻¹PubChem [7]
Calculated logarithm of the partition coefficient (XlogP₃-AA)1.84PubChem [7]
Aqueous solubility (predicted, 25 °C)3.1 g L⁻¹PubChem computational model [7]
pKa (carboxyl)4.70 ± 0.2Quantum-chemical prediction benchmarked to aliphatic acids [1]
Melting point (experimental)146 °CThis work, differential scanning calorimetry
Decomposition onset207 °CThis work, differential scanning calorimetry
Crystallographic density1.41 g cm⁻³Single-crystal analysis

XLogP3

0.8

Dates

Last modified: 04-14-2024

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